S-Benzyl-DL-cysteine-2,3,3-D3: A Technical Guide for Researchers
S-Benzyl-DL-cysteine-2,3,3-D3: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of S-Benzyl-DL-cysteine-2,3,3-D3, a crucial tool in modern analytical and biomedical research. This document details its chemical properties, applications, and the methodologies for its use, with a focus on its role as an internal standard in mass spectrometry and its relationship to the ASCT2 transporter.
Core Compound Overview
S-Benzyl-DL-cysteine-2,3,3-D3 is a deuterium-labeled form of S-Benzyl-DL-cysteine. The incorporation of three deuterium atoms at the 2 and 3 positions of the cysteine backbone results in a stable, heavier isotopologue of the parent molecule. This key feature makes it an ideal internal standard for quantitative mass spectrometry-based analyses, as it co-elutes with the unlabeled analyte but is distinguishable by its higher mass-to-charge ratio (m/z).
Its non-labeled counterpart, S-Benzyl-cysteine, is recognized as a competitive inhibitor of the Alanine-Serine-Cysteine Transporter 2 (ASCT2), a transporter protein implicated in the metabolism of various cancers. This dual relevance places S-Benzyl-DL-cysteine-2,3,3-D3 at the intersection of analytical chemistry and cancer research.
Physicochemical and Quantitative Data
The following table summarizes the key quantitative data for S-Benzyl-DL-cysteine-2,3,3-D3.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀D₃NO₂S | |
| Molecular Weight | 214.30 g/mol | |
| CAS Number | 51494-04-3 | |
| Appearance | White to off-white solid | |
| Purity | Typically ≥98% | |
| Isotopic Enrichment | 98 atom % D | |
| Storage Conditions | Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month. |
Application in Quantitative Mass Spectrometry: Experimental Protocol
S-Benzyl-DL-cysteine-2,3,3-D3 is primarily utilized as an internal standard in liquid chromatography-mass spectrometry (LC-MS) for the precise quantification of S-Benzyl-DL-cysteine or related analytes in complex biological matrices. The general workflow for such an application is detailed below.
Objective: To quantify the concentration of S-Benzyl-DL-cysteine in a biological sample (e.g., plasma, cell lysate) using S-Benzyl-DL-cysteine-2,3,3-D3 as an internal standard.
Materials:
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S-Benzyl-DL-cysteine (analytical standard)
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S-Benzyl-DL-cysteine-2,3,3-D3 (internal standard)
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Biological matrix (e.g., plasma, cell lysate)
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Acetonitrile (ACN), HPLC grade
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Formic acid (FA), LC-MS grade
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Water, LC-MS grade
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Microcentrifuge tubes
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Vortex mixer
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Centrifuge
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LC-MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)
Methodology:
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Preparation of Standard Solutions:
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Prepare a stock solution of S-Benzyl-DL-cysteine (e.g., 1 mg/mL) in a suitable solvent (e.g., 50% ACN in water).
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Prepare a stock solution of S-Benzyl-DL-cysteine-2,3,3-D3 (e.g., 1 mg/mL) in the same solvent.
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From the S-Benzyl-DL-cysteine stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the analyte in the samples.
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Sample Preparation:
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Thaw biological samples on ice.
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To a 100 µL aliquot of each sample and calibration standard, add a fixed amount of the S-Benzyl-DL-cysteine-2,3,3-D3 internal standard solution (e.g., 10 µL of a 10 µg/mL solution).
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Perform protein precipitation by adding a threefold volume of ice-cold acetonitrile (300 µL).
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Vortex vigorously for 30 seconds.
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Incubate at -20°C for 20 minutes to enhance protein precipitation.
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Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
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Carefully transfer the supernatant to a new tube for LC-MS analysis.
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LC-MS Analysis:
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Liquid Chromatography (LC):
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Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm).
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
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Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to elute the analyte and internal standard, followed by a wash and re-equilibration step.
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Flow Rate: 0.3 mL/min.
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Injection Volume: 5 µL.
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Mass Spectrometry (MS):
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Ionization Mode: Positive Electrospray Ionization (ESI+).
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Detection Mode: Multiple Reaction Monitoring (MRM).
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MRM Transitions:
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S-Benzyl-DL-cysteine: Determine the precursor ion (e.g., [M+H]⁺ = 212.1 m/z) and a stable product ion.
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S-Benzyl-DL-cysteine-2,3,3-D3: Determine the precursor ion (e.g., [M+H]⁺ = 215.1 m/z) and a corresponding stable product ion.
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Optimize MS parameters (e.g., collision energy, cone voltage) for maximum signal intensity.
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Data Analysis:
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Integrate the peak areas for both the analyte and the internal standard in each sample and calibration standard.
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Calculate the ratio of the analyte peak area to the internal standard peak area.
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Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
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Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
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Visualization of Experimental Workflow and Biological Pathway
Experimental Workflow for Quantitative Analysis
The following diagram illustrates the key steps in the experimental protocol for using S-Benzyl-DL-cysteine-2,3,3-D3 as an internal standard.
Caption: Workflow for quantitative analysis using an internal standard.
S-Benzyl-cysteine as a Competitive Inhibitor of the ASCT2 Transporter
S-Benzyl-cysteine, the non-labeled analogue of S-Benzyl-DL-cysteine-2,3,3-D3, acts as a competitive inhibitor of the ASCT2 transporter. ASCT2 is a sodium-dependent transporter responsible for the cellular uptake of neutral amino acids, most notably glutamine. In many cancer cells, the demand for glutamine is significantly increased to support rapid proliferation and biosynthesis. By competitively binding to the substrate-binding site of ASCT2, S-Benzyl-cysteine blocks the transport of glutamine and other essential amino acids, thereby disrupting cancer cell metabolism.
The following diagram illustrates this mechanism of competitive inhibition.
Caption: Competitive inhibition of the ASCT2 transporter.
Conclusion
S-Benzyl-DL-cysteine-2,3,3-D3 is a valuable tool for researchers in both analytical chemistry and drug development. Its properties as a stable, isotopically labeled internal standard enable highly accurate and precise quantification of its unlabeled counterpart in complex biological matrices. Furthermore, its structural relationship to a known inhibitor of the ASCT2 transporter provides a critical link for researchers investigating cancer metabolism and exploring novel therapeutic strategies. The methodologies and conceptual diagrams provided in this guide offer a solid foundation for the effective application of S-Benzyl-DL-cysteine-2,3,3-D3 in a research setting.
